molecular formula C6H12O2<br>CH3COO(CH2)3CH3<br>C6H12O2 B1676999 Butyl acetate CAS No. 123-86-4

Butyl acetate

Cat. No.: B1676999
CAS No.: 123-86-4
M. Wt: 116.16 g/mol
InChI Key: DKPFZGUDAPQIHT-UHFFFAOYSA-N
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Description

Butyl acetate, also known as butyl ethanoate, is an organic compound with the molecular formula CH₃CO₂(CH₂)₃CH₃. It is a colorless, flammable liquid with a sweet, fruity odor reminiscent of bananas or apples. This compound is an ester derived from butanol and acetic acid and is commonly used as an industrial solvent in the production of lacquers, paints, and coatings .

Mechanism of Action

Target of Action

Butyl acetate, also known as n-butyl acetate, is primarily used as a solvent in various industries . Its primary targets are the substances it is intended to dissolve, such as inks, coatings, and adhesives . It is also found in many types of fruit, where it imparts characteristic flavors .

Mode of Action

This compound interacts with its targets by dissolving them due to its solvent properties . It is the ester derived from n-butanol and acetic acid . In the food industry, it imparts characteristic flavors and has a sweet smell of banana or apple .

Biochemical Pathways

This compound is produced via the esterification of n-butanol and acetic acid . This process involves a modified Clostridium CoA-dependent butanol production pathway used to synthesize butanol, which is then condensed with acetyl-CoA through an alcohol acetyltransferase . This biochemical pathway allows for the efficient conversion of glucose to this compound .

Pharmacokinetics

A study on the pharmacokinetics of n-butyl acetate and its metabolites in rats has been conducted .

Result of Action

The primary result of this compound’s action is the dissolution of substances in various industrial applications . In the food industry, it imparts characteristic flavors . It’s worth noting that exposure to high concentrations of this compound can cause respiratory problems .

Action Environment

This compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it is a flammable liquid and its use requires careful handling and storage . It’s also worth noting that the production of this compound via microbial fermentation presents a greener approach to this compound production .

Biochemical Analysis

Biochemical Properties

Butyl acetate plays a significant role in biochemical reactions, particularly in the biosynthesis of esters. It interacts with various enzymes, proteins, and other biomolecules. One notable enzyme is alcohol acetyltransferase, which catalyzes the formation of this compound from butanol and acetyl-CoA . This interaction is crucial for the microbial production of this compound through fermentation processes. Additionally, this compound can interact with lipases, which catalyze the hydrolysis of esters, leading to the release of butanol and acetic acid .

Cellular Effects

This compound influences various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to modulate the expression of genes involved in lipid metabolism and stress response . It can also impact cell signaling pathways by altering the activity of key signaling molecules, such as protein kinases and transcription factors . These effects can lead to changes in cellular functions, including growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific proteins and enzymes, leading to their inhibition or activation . For example, it can inhibit the activity of certain enzymes involved in fatty acid metabolism, resulting in altered metabolic flux . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes involved in various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of butanol and acetic acid . This degradation can impact the overall effectiveness of this compound in biochemical reactions and cellular processes. Long-term exposure to this compound can also lead to adaptive responses in cells, such as changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing lipid metabolism and reducing oxidative stress . At high doses, this compound can exhibit toxic effects, including liver and kidney damage . Threshold effects have been observed, where the beneficial effects of this compound are only seen within a specific dosage range . Beyond this range, the toxic effects become more pronounced.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to fatty acid metabolism and ester biosynthesis. It interacts with enzymes such as alcohol acetyltransferase and lipases, which play key roles in its synthesis and degradation . This compound can also affect metabolic flux by altering the levels of key metabolites, such as acetyl-CoA and butanol . These changes can impact overall cellular metabolism and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . This compound can also accumulate in specific cellular compartments, such as lipid droplets and membranes . This localization can influence its activity and function within cells.

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. This compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For example, it can be directed to lipid droplets, where it can participate in lipid metabolism and storage . The localization of this compound can also impact its interactions with other biomolecules and its overall effectiveness in biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyl acetate is typically synthesized through an esterification reaction between acetic acid and butanol. This reaction is catalyzed by a mineral acid, such as sulfuric acid. The general reaction is as follows:

CH3COOH+C4H9OHCH3COOC4H9+H2O\text{CH}_3\text{COOH} + \text{C}_4\text{H}_9\text{OH} \rightarrow \text{CH}_3\text{COOC}_4\text{H}_9 + \text{H}_2\text{O} CH3​COOH+C4​H9​OH→CH3​COOC4​H9​+H2​O

The reaction is carried out under controlled conditions to ensure the formation of this compound .

Industrial Production Methods: In industrial settings, this compound is produced using a continuous process involving the esterification of acetic acid with butanol in the presence of an acidic catalyst. The reaction mixture is then subjected to distillation to separate the this compound from water and other by-products .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of acetic acid and butanol.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back into acetic acid and butanol.

    Combustion: When burned, this compound decomposes into carbon dioxide and water.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

    Hydrolysis: Acidic or basic conditions are used, with sulfuric acid or sodium hydroxide as catalysts.

    Combustion: Requires oxygen and an ignition source.

Major Products Formed:

Scientific Research Applications

Butyl acetate has a wide range of applications in scientific research and industry:

Comparison with Similar Compounds

    Ethyl acetate: CH₃COOC₂H₅

    Propyl acetate: CH₃COOC₃H₇

    Amyl acetate: CH₃COOC₅H₁₁

Comparison:

This compound stands out due to its balanced properties of moderate boiling point and volatility, making it a versatile solvent for various industrial and research applications.

Properties

IUPAC Name

butyl acetate
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InChI

InChI=1S/C6H12O2/c1-3-4-5-8-6(2)7/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPFZGUDAPQIHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H12O2, Array
Record name BUTYL ACETATE
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Record name n-BUTYL ACETATE
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DSSTOX Substance ID

DTXSID3021982
Record name Butyl acetate
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Molecular Weight

116.16 g/mol
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Physical Description

Butyl acetate appears as a clear colorless liquid with a fruity odor. Flash point 72 - 88 °F. Density 7.4 lb / gal (less than water). Hence floats on water. Vapors heavier than air., Liquid; NKRA; Water or Solvent Wet Solid, Liquid, Colorless liquid with a fruity odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless, mobile liquid with a strong fruity odour, Colorless liquid with a fruity odor.
Record name BUTYL ACETATE
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

259.7 °F at 760 mmHg (NTP, 1992), 126.0 °C, 126.10 °C. @ 760.00 mm Hg, 126 °C, 258 °F
Record name BUTYL ACETATE
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Flash Point

72 °F (NTP, 1992), 22 °C, 72 °F (22 °C) (Closed cup), 22 °C c.c., 72 °F
Record name BUTYL ACETATE
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Solubility

1 to 5 mg/mL at 68 °F (NTP, 1992), In water, 8.33X10+3 mg/L at 25 °C, In water, 6,700 ppm at 25 °C, Soluble in 120 parts water at 25 °C, In water, 14,000 mg/L at 20 °C; 5,000 mg/L at 25 °C, For more Solubility (Complete) data for n-Butyl acetate (7 total), please visit the HSDB record page., 8.4 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.7, miscible with alcohol, ether, propylene glycol; soluble 1 ml in 145 ml water, 1%
Record name BUTYL ACETATE
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Density

0.875 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8825 g/cu cm at 20 °C, Relative density (water = 1): 0.88, 0.876-0.880, 0.88
Record name BUTYL ACETATE
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Vapor Density

4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.0 (Air = 1), Relative vapor density (air = 1): 4.0, 4
Record name BUTYL ACETATE
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Record name n-BUTYL ACETATE
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Vapor Pressure

10 mmHg at 68 °F (NTP, 1992), 11.5 [mmHg], 11.5 mm Hg at 25 °C /ext/, Vapor pressure, kPa at 20 °C: 1.2, 10 mmHg
Record name BUTYL ACETATE
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Color/Form

Colorless liquid

CAS No.

123-86-4
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Melting Point

-108.2 °F (NTP, 1992), -77 °C, -78 °C, -107 °F
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Record name n-Butyl acetate
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Record name N-BUTYL ACETATE
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Record name n-Butyl acetate
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Butyl acetate
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Butyl acetate
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